

Understanding the Selectivity Profile of Adavivint Against Kinases: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Adavivint	
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Abstract: **Adavivint** (also known as Lorecivivint or SM04690) is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway.[1][2] Its mechanism of action is notable as it acts downstream of β-catenin, directly targeting the intranuclear kinases CLK2 (Cdc2-like Kinase 2) and DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A).[3][4] This document provides a comprehensive overview of the kinase selectivity profile of **Adavivint**, presenting quantitative inhibition data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Kinase Inhibition Profile of Adavivint

Adavivint has demonstrated high potency and selectivity for its primary kinase targets, CLK2 and DYRK1A, with minimal off-target effects on a broad panel of other kinases. The following table summarizes the key quantitative data on **Adavivint**'s inhibitory activity.



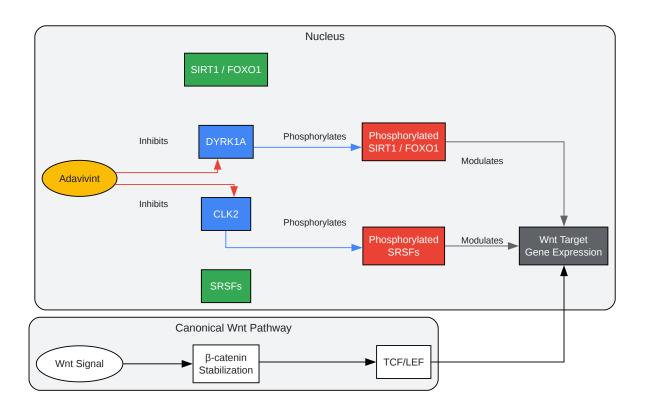
Target Kinase	IC50 (nM)	Assay Type/Context	Reference
CLK2	5.8	Biochemical Assay	[5]
DYRK1A	26.9	Biochemical Assay	[5]
Wnt Signaling	19.5 (EC50)	TCF/LEF Reporter Assay (SW480 cells)	[1][2]
Wnt Pathway	3 (EC50)	In vitro	[5]

Selectivity Panel Data: In a broad screening against a panel of 318 kinases, **Adavivint** (at a concentration of 0.5 µM) demonstrated significant inhibition (≥90%) of only 7 kinases, highlighting its high selectivity.[5]

Signaling Pathway of Adavivint

Adavivint modulates the canonical Wnt signaling pathway through the inhibition of CLK2 and DYRK1A. These kinases are involved in the post-translational modification of key cellular proteins. The inhibition of CLK2 affects the phosphorylation of serine/arginine-rich splicing factors (SRSFs), while the inhibition of DYRK1A impacts the phosphorylation of SIRT1 and FOXO1.[3][4] This dual-targeting mechanism ultimately leads to the modulation of Wnt-responsive gene expression.





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Caption: Adavivint inhibits CLK2 and DYRK1A in the nucleus, modulating Wnt signaling.

Experimental Protocols for Kinase Selectivity Profiling

The high selectivity of **Adavivint** was likely determined using well-established, high-throughput kinase screening methodologies. While the specific, detailed protocols for **Adavivint** are proprietary, the following sections describe the principles of common assays used for this purpose.





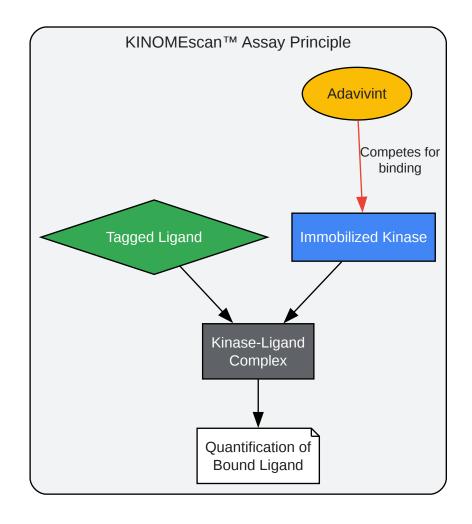


The KINOMEscan[™] platform is a widely used method for profiling inhibitor selectivity. It is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of kinases.

Methodology:

- Immobilization: A proprietary, tagged version of each kinase is immobilized on a solid support.
- Competition: The test compound (**Adavivint**) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the ATP-binding site.
- Quantification: The amount of the tagged ligand that remains bound to the kinase is measured. A lower signal for the tagged ligand indicates that the test compound has successfully competed for binding to the kinase.
- Data Analysis: Results are typically expressed as the percentage of the control (DMSO), with lower percentages indicating stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.





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Caption: Workflow for the KINOMEscan™ competition binding assay.

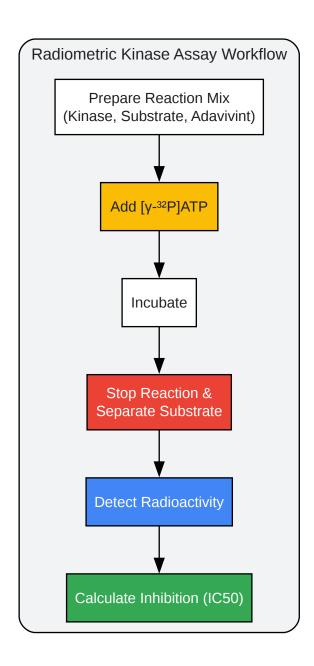
Radiometric assays are a classic and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Methodology:

- Reaction Mixture: The kinase of interest, a suitable substrate (peptide or protein), and the test compound (Adavivint) are combined in a reaction buffer.
- Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., $[y^{-32}P]ATP$ or $[y^{-33}P]ATP$).
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.



- Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved through methods like precipitation followed by filtration or binding to phosphocellulose paper.
- Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.
- Analysis: The inhibitory effect of the compound is determined by comparing the radioactivity
 in the presence of the inhibitor to a control reaction (with DMSO). IC50 values are calculated
 from dose-response curves.





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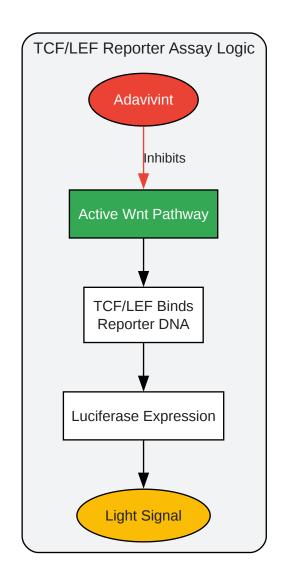
Caption: General workflow for a radiometric kinase inhibition assay.

This cell-based assay is used to measure the activity of the canonical Wnt signaling pathway, which is functionally inhibited by **Adavivint**.

Methodology:

- Cell Line: A suitable cell line (e.g., SW480 colon cancer cells) is engineered to contain a
 reporter construct.[2] This construct typically consists of multiple TCF/LEF (T-cell
 factor/lymphoid enhancer factor) binding sites upstream of a minimal promoter driving the
 expression of a reporter gene (e.g., luciferase).
- Treatment: The cells are treated with various concentrations of the test compound (Adavivint).
- Pathway Activation (Optional): The Wnt pathway can be stimulated, for example, with Wnt3a or a GSK3β inhibitor, to ensure a robust signal.
- Incubation: Cells are incubated for a sufficient period to allow for changes in reporter gene expression.
- Lysis and Measurement: The cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer.
- Data Analysis: A decrease in the reporter signal in the presence of the compound indicates inhibition of the Wnt pathway. EC50 values are determined from the dose-response curve.





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Caption: Logical flow of the TCF/LEF reporter assay for Wnt signaling.

Conclusion

Adavivint is a highly selective kinase inhibitor, primarily targeting CLK2 and DYRK1A. This targeted inhibition profile allows for potent modulation of the canonical Wnt signaling pathway with minimal off-target activity. The selectivity of **Adavivint** has been established through comprehensive screening against large kinase panels, likely utilizing advanced techniques such as competition binding assays. This high degree of selectivity is a critical attribute for its therapeutic potential, minimizing the likelihood of off-target-related adverse effects. The data



and methodologies presented in this guide provide a detailed technical understanding of **Adavivint**'s interaction with the human kinome.

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